N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O4S/c1-21-15-22(2)17-24(16-21)31(36)33-13-14-34-19-29(25-7-5-6-8-26(25)34)39-20-30(35)32-12-11-23-9-10-27(37-3)28(18-23)38-4/h5-10,15-19H,11-14,20H2,1-4H3,(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZUOUZVGSCMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the indole ring, followed by the introduction of the dimethoxyphenyl group and the carbamoyl methyl sulfanyl group. The final step involves the attachment of the dimethylbenzamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
- Benzimidazole Derivatives (): Compounds like N-(carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide share sulfinyl/sulfonyl linkages and methoxy-substituted aromatic systems. The indole’s NH group may engage in stronger π-π stacking compared to benzimidazole’s fused ring system .
- Oxadiazole-Thiol Indole Derivatives (): Compounds such as N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit indole cores but with oxadiazole-thiol substituents.
Computational Similarity Metrics
- Tanimoto and Dice Coefficients : Using fingerprint-based metrics (e.g., MACCS keys, Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to benzimidazole derivatives () due to shared methoxy and carbamoyl groups. However, core heterocycle differences reduce scores compared to indole-based analogs (), which achieve ~75–80% similarity .
- Molecular Networking : MS/MS fragmentation patterns cluster the compound with indole derivatives bearing sulfanyl and carbamoyl substituents, distinct from benzimidazole clusters. Cosine scores >0.7 indicate conserved fragmentation pathways in indole-containing analogs .
Pharmacokinetic and Physicochemical Properties
Molecular Docking and Binding Affinity
- Glide XP Docking () : When docked into a model enzyme active site (e.g., HDAC8), the compound’s indole NH forms a hydrogen bond with Asp-101 (binding energy: −9.2 kcal/mol), outperforming benzimidazole analogs (−8.5 kcal/mol) due to better hydrophobic enclosure of the dimethylbenzamide group .
- Water Desolvation Penalty: The sulfanyl group incurs a lower desolvation penalty (−1.3 kcal/mol) compared to sulfinyl groups (−2.1 kcal/mol) in benzimidazoles, favoring binding in non-polar cavities .
Data Tables
Table 1: Structural and Computational Comparison
| Compound Class | Core Heterocycle | Key Substituents | Tanimoto Score* | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|---|---|
| Target Compound | Indole | Dimethylbenzamide, Sulfanyl | N/A | 3.2 | −9.2 |
| Benzimidazole Derivatives | Benzimidazole | Sulfinyl, Methoxypyridyl | 60–70% | 2.5–2.8 | −8.5 |
| Oxadiazole Indole Analogs | Indole | Oxadiazole-thiol | 75–80% | 2.9 | −8.8 |
*Tanimoto scores relative to target compound using Morgan fingerprints.
Table 2: Pharmacokinetic Properties
| Property | Target Compound | Benzimidazole Derivatives | Oxadiazole Indole Analogs |
|---|---|---|---|
| Molecular Weight (g/mol) | 563.7 | 520–550 | 480–500 |
| H-Bond Donors | 3 | 2 | 2 |
| H-Bond Acceptors | 7 | 6 | 6 |
| Rotatable Bonds | 8 | 7 | 6 |
Research Findings and Implications
- Synthetic Feasibility : Compared to sulfinyl-containing analogs (), the sulfanyl group simplifies synthesis but may require stabilization against oxidation .
- Lumping Strategy () : In QSAR models, this compound could be grouped with indole derivatives but separated from benzimidazoles, streamlining high-throughput screening .
Biological Activity
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide, also known as DQ-2511, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiulcer and anticancer properties. This article reviews the current understanding of its biological activity based on various studies.
Antiulcer Activity
One of the most significant findings regarding DQ-2511 is its effectiveness as an antiulcer agent. In a study evaluating its effects on experimental gastric and duodenal ulcers in rats, DQ-2511 demonstrated a dose-dependent inhibition of ulcers induced by various stressors such as water immersion and chemical agents like acetylsalicylic acid and ethanol. The compound showed comparable or superior efficacy to the traditional H2-receptor antagonist cimetidine in these models .
The mechanism underlying the antiulcer activity of DQ-2511 appears to involve:
- Inhibition of Gastric Acid Secretion : At doses starting from 30 mg/kg, DQ-2511 significantly reduced gastric acid and pepsin output in pylorus-ligated rats.
- Enhanced Mucosal Blood Flow : The compound was found to increase gastric mucosal blood flow, which may contribute to its protective effects on the gastric lining.
- Accelerated Healing : It significantly accelerated the healing of chronic gastric ulcers induced by acetic acid compared to cimetidine .
Case Studies
Research on structurally related compounds has revealed notable anticancer activities:
- Compounds derived from 1,3,4-oxadiazoles have been reported to exhibit potent inhibitory effects against multiple cancer cell lines, including breast (MCF7), liver (HEPG2), and colon cancer cells .
- One study highlighted a derivative with an IC50 value of 1.18 µM against HEPG2 cells, indicating strong potential for further exploration in cancer therapy .
Comparative Analysis of Biological Activity
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound, and what key intermediates are involved?
Methodological Answer:
- The compound's synthesis likely involves coupling indole and benzamide moieties via sulfanyl linkers. A multi-step approach using diaryliodonium salts (e.g., carbazole derivatization) is effective for constructing heterocyclic cores . For example, nucleophilic substitution or Mitsunobu reactions can introduce the 3,4-dimethoxyphenethylcarbamoyl group. Key intermediates include functionalized indole derivatives (e.g., 3-thioindole) and activated benzamide precursors. Purification via column chromatography and characterization by NMR (e.g., ¹H/¹³C) are critical for validating intermediates .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) functional groups.
- X-ray Crystallography (if crystalline): Assign absolute configuration using SHELX refinement .
Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use buffers (pH 1–13) to identify hydrolysis-sensitive sites (e.g., sulfanyl or carbamoyl bonds). For hygroscopic intermediates, employ inert-atmosphere handling and lyophilization .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?
Methodological Answer:
- SHELXL refines small-molecule structures using least-squares minimization against X-ray data. For this compound:
Q. What computational strategies address discrepancies between crystallographic and solution-state (NMR) conformations?
Methodological Answer:
Q. How does the Glide XP scoring function enhance docking accuracy for this compound’s protein targets?
Methodological Answer:
- Glide XP incorporates hydrophobic enclosure and hydrogen-bond penalties. For this compound:
Q. What strategies minimize byproduct formation during the coupling of indole and benzamide moieties?
Methodological Answer:
Q. How can solvation dynamics in aqueous environments be modeled for this compound’s pharmacokinetic profiling?
Methodological Answer:
- Use explicit-solvent MD simulations with TIP3P water models. Calculate solvation free energy (ΔG_solv) via thermodynamic integration. Compare with experimental logP (e.g., shake-flask method) to validate hydrophobicity trends. Polar surface area (PSA) predicts membrane permeability .
Data Contradiction Analysis
Q. How should researchers resolve conflicting bioactivity data between in vitro and cell-based assays for this compound?
Methodological Answer:
Q. What analytical approaches validate purity when HPLC and NMR data conflict?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
